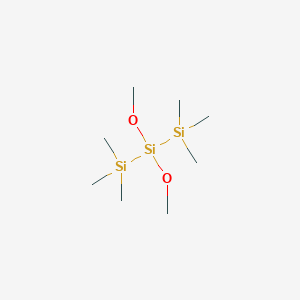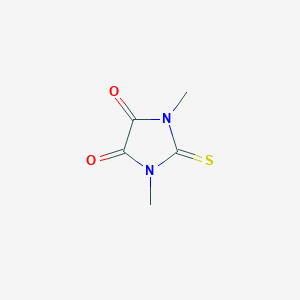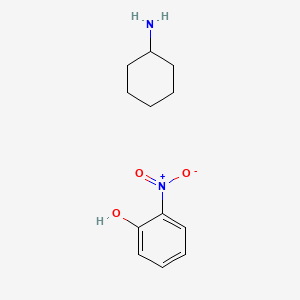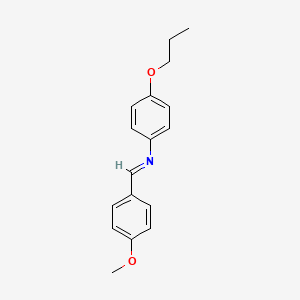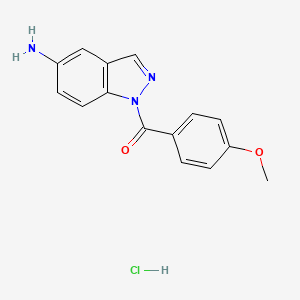
1H-Indazol-5-amine, 1-(4-methoxybenzoyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indazol-5-amine, 1-(4-methoxybenzoyl)-, monohydrochloride is a chemical compound with the molecular formula C15H14ClN3O2. It is known for its unique structure, which includes an indazole ring substituted with an amino group at the 5-position and a 4-methoxybenzoyl group at the 1-position. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Métodos De Preparación
The synthesis of 1H-Indazol-5-amine, 1-(4-methoxybenzoyl)-, monohydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and ortho-substituted aromatic compounds.
Introduction of the Amino Group: The amino group at the 5-position can be introduced through nitration followed by reduction.
Attachment of the 4-Methoxybenzoyl Group: The 4-methoxybenzoyl group can be attached via acylation reactions using 4-methoxybenzoyl chloride and appropriate catalysts.
Formation of the Monohydrochloride Salt: The final step involves the formation of the monohydrochloride salt by reacting the free base with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
1H-Indazol-5-amine, 1-(4-methoxybenzoyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group and the methoxy group can participate in substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Acylation and Alkylation: The compound can undergo acylation and alkylation reactions to form various derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents like acyl chlorides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-Indazol-5-amine, 1-(4-methoxybenzoyl)-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 1H-Indazol-5-amine, 1-(4-methoxybenzoyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .
Comparación Con Compuestos Similares
1H-Indazol-5-amine, 1-(4-methoxybenzoyl)-, monohydrochloride can be compared with other similar compounds, such as:
1H-Indazol-5-amine, 1-(4-methoxybenzoyl)-: This compound lacks the monohydrochloride salt form and may have different solubility and stability properties.
1H-Indazol-5-amine, 1-(4-chlorobenzoyl)-: This compound has a chloro group instead of a methoxy group, leading to different chemical reactivity and biological activity.
1H-Indazol-5-amine, 1-(4-methylbenzoyl)-: The presence of a methyl group instead of a methoxy group can affect the compound’s lipophilicity and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the monohydrochloride salt, which can influence its chemical and biological properties.
Propiedades
Número CAS |
23856-25-9 |
|---|---|
Fórmula molecular |
C15H14ClN3O2 |
Peso molecular |
303.74 g/mol |
Nombre IUPAC |
(5-aminoindazol-1-yl)-(4-methoxyphenyl)methanone;hydrochloride |
InChI |
InChI=1S/C15H13N3O2.ClH/c1-20-13-5-2-10(3-6-13)15(19)18-14-7-4-12(16)8-11(14)9-17-18;/h2-9H,16H2,1H3;1H |
Clave InChI |
VEDSGKDVGJTJDJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)N2C3=C(C=C(C=C3)N)C=N2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




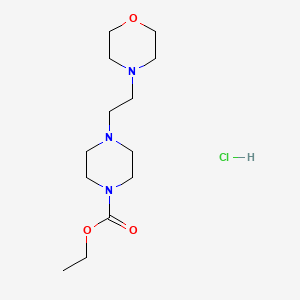
![Trichloro[(pentafluorophenyl)methyl]silane](/img/structure/B14708794.png)

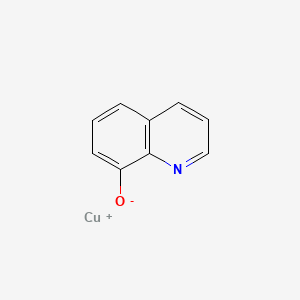
![N,N'-bis[(4-phenyl-4-piperidyl)methyl]decanediamide](/img/structure/B14708813.png)
